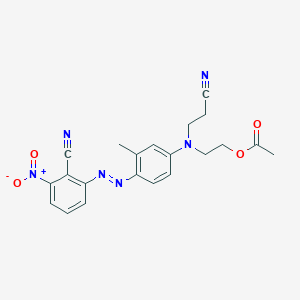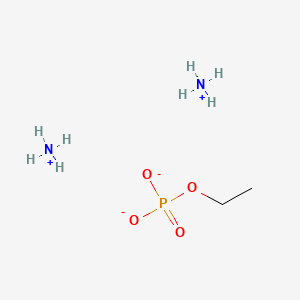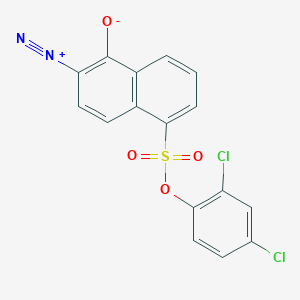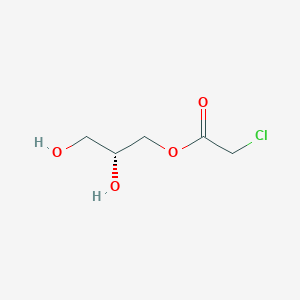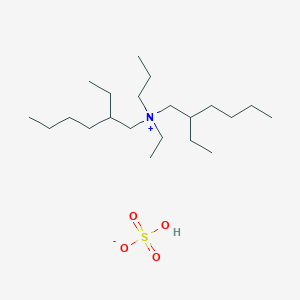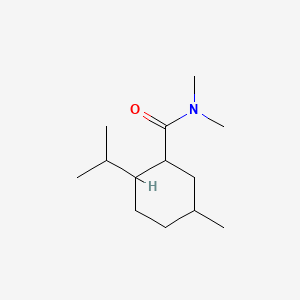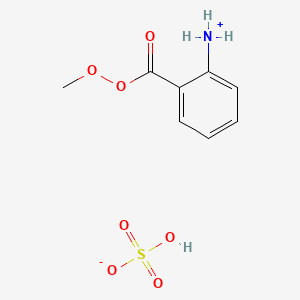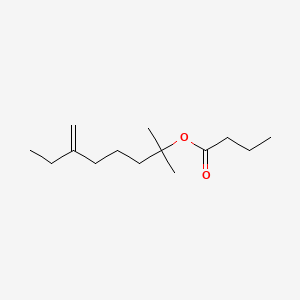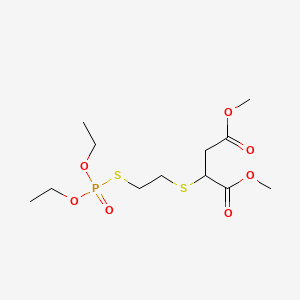
2,5,8,11,14-Pentaazapentadecanediamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina es un compuesto químico con la fórmula molecular C10H29Cl2N9 y un peso molecular de 346,30356 g/mol . Este compuesto es conocido por su estructura única, que incluye múltiples átomos de nitrógeno, lo que lo convierte en un objeto de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina normalmente implica la reacción de aminas específicas con reactivos apropiados en condiciones controladas. La ruta sintética exacta puede variar, pero generalmente incluye pasos como:
Alquilación de aminas: Reaccionar aminas primarias con haluros de alquilo.
Formación de amidina: Convertir los intermedios resultantes en amidinas utilizando reactivos como la cianamida.
Purificación: El producto final se purifica mediante cristalización u otros métodos adecuados.
Métodos de producción industrial
En un entorno industrial, la producción del dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina puede implicar reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan meticulosamente para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, en las que uno de sus grupos funcionales es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente se realiza en condiciones anhidras.
Sustitución: Haluros de alquilo, cloruros de acilo; las reacciones a menudo requieren catalizadores o condiciones específicas de pH.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos sustituidos .
Aplicaciones Científicas De Investigación
El dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se investiga por su potencial como sonda bioquímica o inhibidor.
Medicina: Se explora su potencial terapéutico en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando diversas vías bioquímicas. Los objetivos moleculares y vías exactas dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
2,5,8,11,14-Pentaoxapentadecano: Un compuesto con una estructura similar pero diferentes grupos funcionales.
Poliaminas: Compuestos con múltiples grupos amino, como la espermidina y la espermina.
Singularidad
El dihidrocloruro de 2,5,8,11,14-Pentaazapentadecandiamidina es único debido a su disposición específica de átomos de nitrógeno y grupos amidina, que le confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
83898-09-3 |
|---|---|
Fórmula molecular |
C10H29Cl2N9 |
Peso molecular |
346.30 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C10H27N9.2ClH/c11-9(12)18-7-5-16-3-1-15-2-4-17-6-8-19-10(13)14;;/h15-17H,1-8H2,(H4,11,12,18)(H4,13,14,19);2*1H |
Clave InChI |
HMWMZFNGCLDIDM-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN=C(N)N)NCCNCCN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


